molecular formula C6H10O3 B1600431 4-Acetoxybutyraldehyde CAS No. 6564-95-0

4-Acetoxybutyraldehyde

Cat. No. B1600431
CAS RN: 6564-95-0
M. Wt: 130.14 g/mol
InChI Key: OZTUJRSHRYXRFW-UHFFFAOYSA-N
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Patent
US04016201

Procedure details

The procedure in Example 4 was followed except that 3-acetoxy-2-methylpropionaldehyde was hydrogenated in place of 4-acetoxybutyraldehyde, in the presence of 5% by weight of methanol. After a hydrogenation time of 30 minutes and after working up as described in Example 4, pure 3-acetoxy-2-methylpropan-1-ol was obtained in 99% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]([CH3:9])[CH:7]=[O:8])(=[O:3])[CH3:2].C(OCCCC=O)(=O)C>CO>[C:1]([O:4][CH2:5][CH:6]([CH3:9])[CH2:7][OH:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a hydrogenation time of 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.